molecular formula C9H5ClN2O2 B1416674 8-Chloro-1,7-naphthyridine-6-carboxylic acid CAS No. 1019111-25-1

8-Chloro-1,7-naphthyridine-6-carboxylic acid

Cat. No.: B1416674
CAS No.: 1019111-25-1
M. Wt: 208.6 g/mol
InChI Key: YLISLRCKZWMAIW-UHFFFAOYSA-N
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Description

8-Chloro-1,7-naphthyridine-6-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a chlorine atom at the 8th position and a carboxylic acid group at the 6th position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

8-Chloro-1,7-naphthyridine-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to form complexes with metal ions, which can modulate enzyme activity . Additionally, this compound can interact with nucleic acids, potentially affecting DNA and RNA synthesis .

Cellular Effects

The effects of this compound on cells are profound. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . In cancer cells, this compound can induce apoptosis, thereby inhibiting cell proliferation . Moreover, it affects various cellular processes, including cell cycle regulation and DNA repair mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, leading to their inhibition or activation . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins . Additionally, it can induce oxidative stress, which further influences cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism . Its stability can be influenced by environmental factors such as pH and temperature .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . This compound can also affect metabolic flux, leading to changes in metabolite levels within cells . Additionally, it may influence the activity of cofactors involved in various biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, affecting its localization and activity . Its distribution is also influenced by factors such as lipid solubility and molecular size .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1,7-naphthyridine-6-carboxylic acid typically involves the reaction of 3-aminopyridine derivatives with appropriate reagents. One common method includes the condensation of Meldrum’s acid with 3-aminopyridine derivatives, followed by chlorination to introduce the chlorine atom at the 8th position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1,7-naphthyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Naphthyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.

Scientific Research Applications

8-Chloro-1,7-naphthyridine-6-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Comparison with Similar Compounds

8-Chloro-1,7-naphthyridine-6-carboxylic acid can be compared with other naphthyridine derivatives, such as:

    1,5-Naphthyridine: Known for its biological activities and used in medicinal chemistry.

    1,6-Naphthyridine: Studied for its anticancer and anti-HIV properties.

    1,8-Naphthyridine: Utilized in the synthesis of pharmaceuticals and materials science.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other naphthyridine derivatives .

Properties

IUPAC Name

8-chloro-1,7-naphthyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-8-7-5(2-1-3-11-7)4-6(12-8)9(13)14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLISLRCKZWMAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC(=C2N=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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